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alpha-D-glucosamine 6-phosphate(1-)

Bacterial cell wall biosynthesis Peptidoglycan precursor enzymology Amino sugar phosphate metabolism

Substituting glucose-6-phosphate or unphosphorylated glucosamine for the authentic hexosamine pathway metabolite produces misleading enzyme kinetics. alpha-D-Glucosamine 6-phosphate(1-) is the exclusive substrate for GlmM (1,400-fold selectivity), the sole glmS riboswitch activator in MRSA & ESKAPE pathogens, and the genuine GFAT1 product inhibitor (Ki=6 µM). Supplied with full analytical documentation for riboswitch screening, enzyme inhibition assays, and metabolic flux studies.

Molecular Formula C6H13NO8P-
Molecular Weight 258.14 g/mol
Cat. No. B1261295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-glucosamine 6-phosphate(1-)
Molecular FormulaC6H13NO8P-
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)[NH3+])O)O)OP(=O)([O-])[O-]
InChIInChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/p-1/t2-,3-,4-,5-,6+/m1/s1
InChIKeyXHMJOUIAFHJHBW-UKFBFLRUSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Glucosamine 6-Phosphate(1-) – A Central Hexosamine Pathway Metabolite for Metabolic and RNA Research


alpha-D-glucosamine 6-phosphate(1-) is the conjugate base form of α-D-glucosamine 6-phosphate, possessing a net charge of −1 at physiological pH due to deprotonation of the phosphate moiety while the 2-amino group remains protonated as an ammonium ion [1]. It is a 2-amino-2-deoxy-D-glucopyranose 6-phosphate with α-configuration at the anomeric centre and serves as a pivotal intermediate in the hexosamine biosynthesis pathway (HBP), linking carbohydrate, amino acid, and nucleotide sugar metabolism [2]. The compound is the product of glutamine:fructose-6-phosphate amidotransferase (GFAT) and the substrate for glucosamine-6-phosphate N-acetyltransferase (GNA1), occupying the critical branch point that commits glucose-derived carbon to UDP-N-acetylglucosamine synthesis [3].

Why Glucosamine, Glucose-6-Phosphate, or N-Acetylglucosamine-6-Phosphate Cannot Replace Alpha-D-Glucosamine 6-Phosphate(1-)


Attempting to substitute alpha-D-glucosamine 6-phosphate(1-) with unphosphorylated glucosamine, glucose-6-phosphate, or N-acetylglucosamine-6-phosphate in experimental systems leads to fundamentally divergent biochemical outcomes because each analog lacks at least one essential recognition element. Unphosphorylated glucosamine cannot activate the glmS riboswitch [1] and is not a substrate for GNA1 acetyltransferase [2], while glucose-6-phosphate lacks the 2-amino group critical for both GFAT product inhibition (Ki = 6 µM versus >100 µM) [3] and phosphoglucosamine mutase recognition (1,400-fold discrimination) [4]. The specific α-anomeric configuration and the (1−) charge state of the deprotonated phosphate further tune binding affinity at enzyme active sites and riboswitch aptamer domains in ways that generic hexose phosphates cannot reproduce.

Quantitative Differentiation Evidence for Alpha-D-Glucosamine 6-Phosphate(1-) Against Closest Analogs


Phosphoglucosamine Mutase (GlmM) Discriminates Glucosamine-6-Phosphate from Glucose-6-Phosphate by 1,400-Fold

Phosphoglucosamine mutase (GlmM) from Escherichia coli, which catalyzes the interconversion of glucosamine-6-phosphate and glucosamine-1-phosphate—an essential step in peptidoglycan and lipopolysaccharide biosynthesis—exhibits profound substrate discrimination against the non-aminated analog glucose-6-phosphate [1]. The enzyme catalyzes the glucose-1-phosphate to glucose-6-phosphate interconversion at a 1,400-fold lower rate compared to its cognate amino sugar phosphate reaction [1]. This kinetic preference underscores the absolute requirement for the 2-amino group in substrate recognition and validates the use of alpha-D-glucosamine 6-phosphate(1−) rather than glucose-6-phosphate for studying cell wall precursor biosynthesis.

Bacterial cell wall biosynthesis Peptidoglycan precursor enzymology Amino sugar phosphate metabolism

Human GFAT1 Feedback Inhibition: Glucosamine-6-Phosphate Binds with Ki = 6 µM, Matching Substrate Affinity

Human glutamine:fructose-6-phosphate amidotransferase 1 (hGFAT1), the rate-limiting enzyme of the hexosamine biosynthesis pathway, is subject to potent product inhibition by glucosamine-6-phosphate [1]. The product GlcN-6-P acts as a competitive inhibitor at the fructose-6-phosphate binding site with a Ki of 6 µM, which is nearly identical to the Km for the substrate fructose-6-phosphate (7 µM) [1]. In contrast, the pathway end-product UDP-GlcNAc inhibits with a Ki of 4 µM. This establishes glucosamine-6-phosphate as a direct, immediate feedback regulator of its own synthesis, not a passive intermediate.

Hexosamine pathway regulation Diabetes and insulin resistance Metabolic flux control

GlmS Riboswitch Activation: Phosphorylated Glucosamine Is Essential; Unphosphorylated Glucosamine Is Inactive

The glmS riboswitch, an RNA-based gene-regulatory element found in numerous pathogenic bacteria, is uniquely activated by glucosamine-6-phosphate (GlcN6P), which serves as both a binding ligand and a catalytic cofactor for RNA self-cleavage [1]. The GlcN6P-induced self-cleavage rate constant for the Bacillus subtilis glmS ribozyme is approximately 100 min⁻¹, representing an enhancement of more than 1 billion-fold above the spontaneous RNA phosphodiester transfer rate [2]. Synthetic phosphonate analogs bearing the 6-phosphate surrogate exhibit 22- to 27-fold higher catalytic efficiency compared to unphosphorylated glucosamine (GlcN), demonstrating that the phosphate group is a non-negotiable pharmacophoric element [3]. Glucose-6-phosphate, which lacks the 2-amino group, binds but acts as a competitive inhibitor rather than an activator [1].

Riboswitch-targeted antibiotics RNA structure-function Bacterial gene regulation

Hexose-6-Phosphate Dehydrogenase (H6PD) but Not Glucose-6-Phosphate Dehydrogenase (G6PD) Accepts Glucosamine-6-Phosphate as Substrate

Murine hexose-6-phosphate dehydrogenase (H6PD), a microsomal enzyme distinct from cytosolic glucose-6-phosphate dehydrogenase (G6PD), accepts glucosamine-6-phosphate as a substrate with either NADP or deamino-NADP as coenzyme [1]. This broad substrate specificity contrasts with G6PD, which is restricted to glucose-6-phosphate and does not process amino sugar phosphates [1]. In adrenal microsomal assays, glucosamine-6-phosphate supported NADPH generation that subsequently drove 21-hydroxylase (P450 cytochrome) activity, confirming that the compound can functionally substitute for glucose-6-phosphate specifically within the H6PD-coupled ER redox system but not in the cytosolic G6PD-dependent pentose phosphate pathway [2].

ER redox homeostasis Steroidogenesis Pentose phosphate pathway enzymology

Monomeric B. subtilis NagB Deaminase Kinetics: Active Without Allosteric Activator, with Substrate Inhibition at Supraphysiological GlcN6P

The monomeric glucosamine-6-phosphate deaminase (NagB) from Bacillus subtilis (BsuNagB) exhibits kinetic properties that diverge markedly from the hexameric, allosterically regulated E. coli NagB [1]. BsuNagB processes glucosamine-6-phosphate with a kcat of 28 s⁻¹ and an apparent Km of 0.13 mM, and it is fully active without any allosteric activator [1]. In contrast, E. coli NagB requires N-acetylglucosamine-6-phosphate (GlcNAc6P) as an allosteric activator and exhibits positive homotropic cooperativity with a Hill coefficient of 2.7 for GlcN6P [2]. At high substrate concentrations, BsuNagB displays substrate inhibition with an apparent Ki of approximately 4 mM [1], a property not prominently described for the E. coli enzyme.

Amino sugar catabolism NagB superfamily enzymology Allosteric regulation

High-Impact Research and Procurement Scenarios for Alpha-D-Glucosamine 6-Phosphate(1-)


Bacterial Cell Wall Biosynthesis and Peptidoglycan Precursor Enzymology

Alpha-D-glucosamine 6-phosphate(1−) is the obligate substrate for phosphoglucosamine mutase (GlmM), which exhibits 1,400-fold discrimination against the non-aminated analog glucose-6-phosphate [1]. Laboratories investigating inhibitors of the GlmM-catalyzed step in peptidoglycan and lipopolysaccharide biosynthesis must use the authentic amino sugar phosphate substrate, as glucose-6-phosphate fails to report on GlmM activity at physiologically relevant concentrations. This compound is also the product of the rate-limiting enzyme GlmS (glucosamine-6-phosphate synthase), a validated antimicrobial target [2].

Hexosamine Pathway Flux Quantification in Diabetes and Insulin Resistance Research

The potent product inhibition of human GFAT1 by glucosamine-6-phosphate (Ki = 6 µM) establishes this metabolite as an immediate upstream feedback signal in the hexosamine biosynthesis pathway [3]. Researchers quantifying metabolic flux through the HBP, investigating the mechanistic link between hyperglycemia and insulin resistance, or screening for GFAT1 modulators require authentic alpha-D-glucosamine 6-phosphate(1−) as both an analytical standard and an enzyme effector.

Antibiotic Drug Discovery Targeting the glmS Riboswitch

The glmS riboswitch, present in methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, Listeria monocytogenes, and other ESKAPE pathogens, is activated exclusively by glucosamine-6-phosphate [4]. Since unphosphorylated glucosamine is inactive and glucose-6-phosphate acts as a competitive inhibitor rather than an activator, only the genuine phosphorylated metabolite serves as a positive control and reference ligand for high-throughput screening campaigns, structure-activity relationship studies, and riboswitch structural biology [5].

Endoplasmic Reticulum NADPH Homeostasis and Steroidogenesis Studies

Glucosamine-6-phosphate is accepted as a substrate by microsomal hexose-6-phosphate dehydrogenase (H6PD) but not by cytosolic glucose-6-phosphate dehydrogenase (G6PD), making it a selective tool for interrogating ER-luminal NADPH generation independently of the cytosolic pentose phosphate pathway [6]. This discrimination is particularly valuable in research on glucocorticoid activation by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and adrenal steroidogenic P450 enzymes, where H6PD-derived NADPH is essential.

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